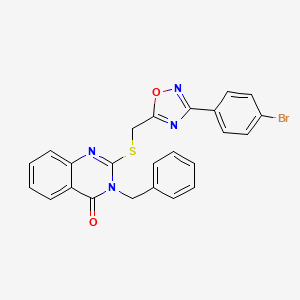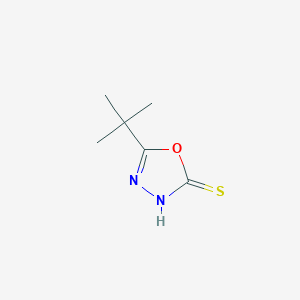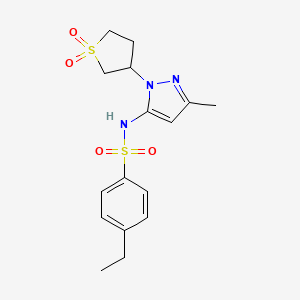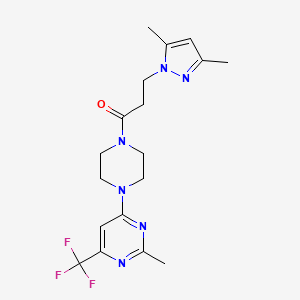
Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate is a synthetic compound with the molecular formula C12H8Cl2FNO2 . It has a molecular weight of 288.1. The compound is widely studied for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate consists of 12 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C12H9Cl2NO2/c1-2-17-12 (16)8-6-15-11-7 (10 (8)14)4-3-5-9 (11)13/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate is a solid substance . It has a molecular weight of 288.1. The InChI key for the compound is HINLPSGAVZPTIW-UHFFFAOYSA-N .Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate has demonstrated promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. The compound’s unique structure may interfere with microbial growth, making it a potential candidate for developing new antibiotics or antifungal agents .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate could serve as a lead compound for designing anti-inflammatory drugs. Its structural features may modulate inflammatory pathways, offering therapeutic benefits .
Anticancer Properties
Quinoline derivatives have been explored for their anticancer potential. Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate might inhibit cancer cell proliferation or induce apoptosis. Researchers are investigating its effects on specific cancer types, such as breast, lung, or colon cancer .
Agrochemical Applications
Certain quinoline-based compounds find use in agrochemicals. Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate could serve as a building block for designing novel pesticides or herbicides. Its structural modifications may enhance efficacy while minimizing environmental impact .
Photophysical Properties
Quinoline derivatives often exhibit interesting photophysical behavior. Researchers study their fluorescence, phosphorescence, and absorption properties. Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate’s spectroscopic features could find applications in sensors, imaging, or optoelectronic devices .
Drug Delivery Systems
The unique properties of quinoline-based compounds make them attractive for drug delivery. Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate might serve as a carrier or prodrug, enhancing drug solubility, stability, or targeted delivery .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling the compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264b) .
Propriétés
IUPAC Name |
ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHGFLKIZVBJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)


![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)
![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)

![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2491105.png)
![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)
![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)
